ethyl 2-(4-cyano-1H-pyrazol-1-yl)acetate
Overview
Description
Ethyl 2-(4-cyano-1H-pyrazol-1-yl)acetate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a pyrazole ring substituted with a cyano group and an ethyl ester group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(4-cyano-1H-pyrazol-1-yl)acetate can be synthesized through various synthetic routes. One common method involves the cyclocondensation of ethyl acetoacetate with hydrazine derivatives in the presence of acetic acid. The reaction typically proceeds under reflux conditions, leading to the formation of the pyrazole ring .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can also be employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-cyano-1H-pyrazol-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the cyano group to an amine group, leading to the formation of amino-pyrazole derivatives.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, which can be further functionalized for specific applications in medicinal chemistry and material science .
Scientific Research Applications
Ethyl 2-(4-cyano-1H-pyrazol-1-yl)acetate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex pyrazole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.
Medicine: Pyrazole derivatives, including this compound, are investigated for their potential as anti-inflammatory, analgesic, and anticancer agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-(4-cyano-1H-pyrazol-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and the pyrazole ring play crucial roles in binding to these targets, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(4-cyano-1H-pyrazol-1-yl)acetate: Known for its versatility in organic synthesis and biological activity.
5-Amino-3-(cyanomethyl)-1H-pyrazol-4-yl cyanide: Another pyrazole derivative with similar structural features and reactivity.
4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: A pyrazoline derivative with notable biological activities.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and biological properties. The presence of both the cyano group and the ethyl ester group allows for diverse chemical modifications, making it a valuable intermediate in the synthesis of various bioactive compounds .
Properties
IUPAC Name |
ethyl 2-(4-cyanopyrazol-1-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2/c1-2-13-8(12)6-11-5-7(3-9)4-10-11/h4-5H,2,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAKPHKPETBYACB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=C(C=N1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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